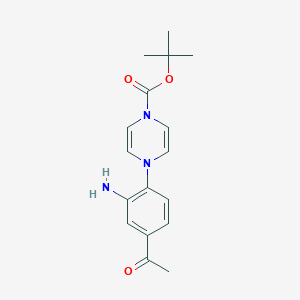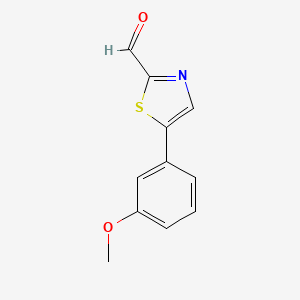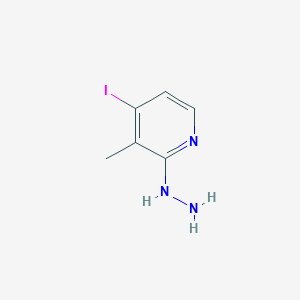
2-Hydrazinyl-4-iodo-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazinyl-4-iodo-3-methylpyridine is a chemical compound with the molecular formula C6H8IN3 It is a derivative of pyridine, characterized by the presence of hydrazinyl, iodo, and methyl groups attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-iodo-3-methylpyridine typically involves the iodination of 3-methylpyridine followed by the introduction of the hydrazinyl group. One common method includes the following steps:
Iodination: 3-methylpyridine is treated with iodine and an oxidizing agent such as nitric acid to introduce the iodine atom at the 4-position.
Hydrazinylation: The iodinated product is then reacted with hydrazine hydrate under reflux conditions to replace the halogen with a hydrazinyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydrazinyl-4-iodo-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy compounds.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The iodine atom can be substituted with other nucleophiles, such as in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydrazinyl-4-iodo-3-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hydrazinyl-4-iodo-3-methylpyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The hydrazinyl group can form strong interactions with biological targets, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydrazinyl-4-chloro-3-methylpyridine
- 2-Hydrazinyl-4-bromo-3-methylpyridine
- 2-Hydrazinyl-4-fluoro-3-methylpyridine
Uniqueness
2-Hydrazinyl-4-iodo-3-methylpyridine is unique due to the presence of the iodine atom, which can enhance its reactivity and binding properties compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and polarizability can lead to stronger interactions in both chemical reactions and biological systems.
Propriétés
Formule moléculaire |
C6H8IN3 |
|---|---|
Poids moléculaire |
249.05 g/mol |
Nom IUPAC |
(4-iodo-3-methylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C6H8IN3/c1-4-5(7)2-3-9-6(4)10-8/h2-3H,8H2,1H3,(H,9,10) |
Clé InChI |
LREDNLYYPMVVDL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1NN)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


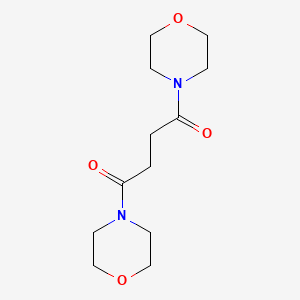
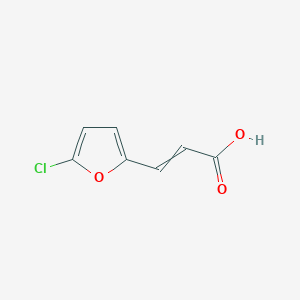
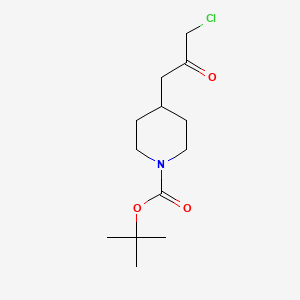

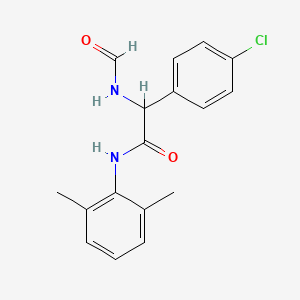
![N-[2-(4-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide](/img/structure/B15147799.png)
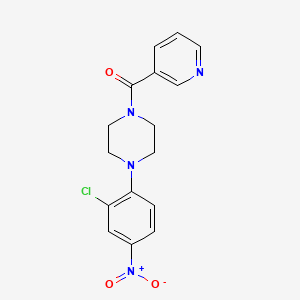
![(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15147808.png)
![4-benzyl-2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B15147814.png)
![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15147815.png)
![(2E)-3-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B15147824.png)
